(2-(Isopropoxymethyl)phenyl)methanamine hydrochloride
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Overview
Description
(2-(Isopropoxymethyl)phenyl)methanamine hydrochloride is an organic compound with a complex structure that includes a phenyl ring, a methanamine group, and a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Isopropoxymethyl)phenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate {2-[(Propan-2-yloxy)methyl]phenyl}methanamine, which is then converted to its hydrochloride salt. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2-(Isopropoxymethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).
Substituting agents: Halogenated compounds like bromoethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
(2-(Isopropoxymethyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Isopropoxymethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
2-Hydroxy-2-methylpropiophenone: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
IUPAC Name |
[2-(propan-2-yloxymethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)13-8-11-6-4-3-5-10(11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPDWIVISBENDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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